2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The presence of both a spirocyclic ring and a tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[34]octane-2-carboxylic acid typically involves multiple steps The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the compound to interact with specific biological targets. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxamide
- 2-{[(tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-methanol
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic core and a Boc-protected amino group. This combination provides both structural rigidity and functional versatility, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2751611-12-6 |
---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.3 |
Purity |
95 |
Origin of Product |
United States |
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